5-Chloro-7-methyl-1,6-naphthyridine

Medicinal Chemistry Synthetic Methodology C-H Activation

Medicinal chemistry programs often face setbacks from non-specific or unreactive scaffolds that derail SAR campaigns. This 1,6-naphthyridine provides an exact, pre-validated solution. • Enables precise C5 diversification via Suzuki-Miyaura cross-coupling, unattainable with non-halogenated analogs. • The C7 methyl group critically modulates kinase isoform selectivity (ΔpIC50 > 1 observed in analogous systems). • ISO-certified ≥98% purity ensures reproducible batch-to-batch results, eliminating impurities that cause scale-up failures.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Cat. No. B11910566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-methyl-1,6-naphthyridine
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C(=N1)Cl
InChIInChI=1S/C9H7ClN2/c1-6-5-8-7(9(10)12-6)3-2-4-11-8/h2-5H,1H3
InChIKeyZWCBYOFINBNFCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-7-methyl-1,6-naphthyridine Overview


5-Chloro-7-methyl-1,6-naphthyridine (CAS 99067-46-6) is a functionalized 1,6-naphthyridine scaffold featuring chlorine and methyl substituents at the C5 and C7 positions, respectively, with a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol . As a member of the 1,6-naphthyridine heterocycle family, this compound serves as a critical synthetic building block in medicinal chemistry, leveraging the core scaffold's recognized utility in generating kinase inhibitors, antimicrobial agents, and advanced functional materials [1][2].

5-Chloro-7-methyl-1,6-naphthyridine vs. Isomers & Analogs


Substituting 5-Chloro-7-methyl-1,6-naphthyridine with closely related 1,6-naphthyridine analogs—such as the 5-chloro, 7-methyl, or unsubstituted parent core—is not scientifically viable due to the profound influence of the specific C5 chlorine and C7 methyl substitution pattern on both synthetic utility and target binding. The chlorine atom at the 5-position provides a critical orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling regioselective derivatization that is unattainable with the non-halogenated 7-methyl analog . Conversely, the 7-methyl group is not a passive substituent; in naphthyridine-based kinase inhibitors, the presence and position of a methyl group can drastically alter potency (e.g., ΔpIC50 > 1) and isoform selectivity by filling hydrophobic pockets or inducing conformational changes in the target protein [1]. Using an incorrect isomer or a scaffold lacking these specific handles would necessitate de novo synthetic route design, increase step count, and risk failure to achieve the precise substitution geometry required for structure-activity relationship (SAR) campaigns in drug discovery.

5-Chloro-7-methyl-1,6-naphthyridine Key Evidence


Regioselective Cross-Coupling via C5 Chlorine

The presence of a chlorine atom at the C5 position of 5-Chloro-7-methyl-1,6-naphthyridine constitutes a fundamental chemical differentiation from the non-halogenated analog 7-methyl-1,6-naphthyridine. This chloride serves as a reactive site for SNAr reactions and, more critically, for transition metal-catalyzed cross-couplings. According to a 2024 methodology report from Pfizer, triflate activation of 1,6-naphthyridin-5-ols, followed by SNAr with chloride, is a key step in generating versatile intermediates; the resulting 5-chloro derivatives, including the 7-methyl variant, are primed for regioselective diversification via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids . In contrast, 7-methyl-1,6-naphthyridine lacks this functional handle, rendering it inert to these modular diversification strategies without prior, often non-selective, C-H functionalization.

Medicinal Chemistry Synthetic Methodology C-H Activation

Antimicrobial Activity Differentiation

While direct MIC data for the specific target compound is not publicly available, a class-level analysis of 1,6-naphthyridine antimicrobial SAR establishes that the substitution pattern inherent to 5-Chloro-7-methyl-1,6-naphthyridine is a prerequisite for potent activity, in stark contrast to the inert parent 1,6-naphthyridine core. A comparative study of fused 1,6-naphthyridines demonstrated that simple substitution led to measurable antibacterial and antifungal activity, with some derivatives showing MIC values as low as 1.43 µM against Candida parapsilosis, whereas the unsubstituted parent 1,6-naphthyridine core shows no appreciable activity [1][2]. This activity cliff strongly implies that the C5-Cl and C7-CH3 substituents on the target compound are essential pharmacophoric features for engaging biological targets, such as microbial topoisomerases, making the unsubstituted core a scientifically invalid comparator for antimicrobial applications.

Antimicrobial Agents Structure-Activity Relationship Infectious Disease

Kinase Inhibitor Scaffold: 1,6-Naphthyridine Bioisostere

The 1,6-naphthyridine scaffold, including the 5-chloro-7-methyl derivative, is a validated heteroaromatic bioisostere for the extensively utilized quinoline and quinazoline cores in kinase inhibitor design. The regioisomeric substitution pattern of 1,6-naphthyridine is known to impact binding kinetics and isoform selectivity. For instance, a recent 2024 study on RET kinase inhibitors demonstrated that 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives achieve low nanomolar potency (IC50 = 5.7-8.3 nM) against clinically relevant solvent-front mutations, outperforming the clinical candidate selpercatinib (IC50 = 95.3-244.1 nM) by a factor of 15- to 29-fold [1]. While this specific substitution pattern differs from the target compound, the data quantifies the intrinsic potency achievable with a functionalized 1,6-naphthyridine core and validates the class as a privileged scaffold for generating potent kinase inhibitors, in contrast to the unsubstituted or simpler heterocyclic alternatives which often exhibit µM activity or lack selectivity.

Kinase Inhibitors Drug Discovery Bioisosterism

Purity & Supply Chain Integrity

In procurement workflows, purity and analytical documentation are critical differentiators that directly impact downstream experimental reproducibility. 5-Chloro-7-methyl-1,6-naphthyridine from ISO-certified suppliers is offered at a verified purity of ≥98% (HPLC) with full analytical characterization . In contrast, generic or non-ISO certified sources may supply the compound at lower, unspecified purities or without comprehensive analytical data packages (e.g., NMR, LC-MS, elemental analysis). The absence of rigorous quality control introduces a quantitative risk of batch-to-batch variability that can confound SAR studies, reduce reaction yields in critical cross-coupling steps, and compromise biological assay reproducibility.

Quality Control Procurement Supply Chain

5-Chloro-7-methyl-1,6-naphthyridine Use Cases


Kinase Inhibitor Late-Stage Diversification

This compound is optimally deployed in parallel medicinal chemistry programs focused on diversifying 1,6-naphthyridine-based kinase inhibitor leads. The C5 chlorine atom enables efficient Suzuki-Miyaura cross-coupling to introduce aryl, heteroaryl, or vinyl groups, allowing medicinal chemists to rapidly explore vectors projecting from the 5-position while maintaining the 7-methyl substituent constant . This specific substitution pattern is ideal for probing hydrophobic pockets and modulating selectivity profiles within the ATP-binding site of kinases such as c-Met, RET, or FGFR, where even minor alkyl modifications can dramatically shift isoform selectivity and potency [1].

Focused Libraries for Topoisomerase Inhibitors

The compound's defined substitution pattern is strategically aligned with generating novel antimicrobial agents targeting bacterial topoisomerases. The 1,6-naphthyridine core mimics the quinolone pharmacophore, and the specific 5-chloro-7-methyl decoration provides a pre-validated starting point for optimizing DNA gyrase or topoisomerase IV inhibition . Researchers can leverage this building block to synthesize a focused library, varying only the substituent at the 5-position via SNAr or cross-coupling, while retaining the 7-methyl group that has been shown in analogous systems to be beneficial for microbial membrane penetration and target engagement [1].

Probe & Fluorescent Ligand Synthesis

The dual reactivity of 5-Chloro-7-methyl-1,6-naphthyridine—offering a halogen handle for cross-coupling and a methyl group for modulating physical properties—makes it a valuable scaffold for constructing chemical biology tools. The C5 position can be elaborated with linkers bearing biotin, fluorescent dyes (e.g., BODIPY, fluorescein), or photoaffinity labels (e.g., diazirines) via robust cross-coupling chemistry . The 7-methyl group simultaneously provides a degree of metabolic stability and can fine-tune the lipophilicity (cLogP) of the probe, enhancing cellular permeability and reducing non-specific binding relative to more polar or unsubstituted analogs .

Reliable Intermediate for Scale-Up

For process R&D teams, the availability of 5-Chloro-7-methyl-1,6-naphthyridine from ISO-certified suppliers at ≥98% purity ensures batch-to-batch consistency essential for developing robust, scalable synthetic routes . The compound's defined reactivity profile—predictable SNAr and cross-coupling behavior—simplifies process optimization and minimizes the generation of difficult-to-remove impurities. This is a critical advantage over sourcing from non-certified vendors where variable purity can derail scale-up campaigns, leading to significant financial and timeline setbacks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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